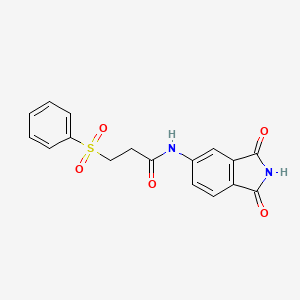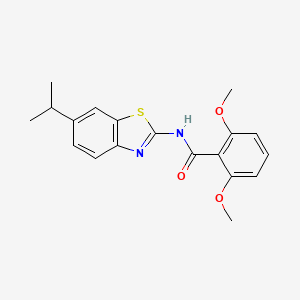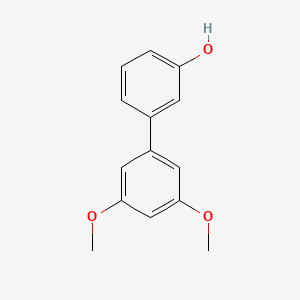
3-(3,5-Dimethoxyphenyl)phenol
Vue d'ensemble
Description
3-(3,5-Dimethoxyphenyl)phenol, also known as Phloroglucinol dimethyl ether, is an organic compound with the molecular formula C8H10O3 . It has a molecular weight of 154.16 . This compound belongs to the class of phenols, which are aromatic compounds with a hydroxyl group attached directly to a benzene ring .
Molecular Structure Analysis
The molecular structure of 3-(3,5-Dimethoxyphenyl)phenol consists of a benzene ring with two methoxy groups (OCH3) and one hydroxyl group (OH) attached to it . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis
Phenols, including 3-(3,5-Dimethoxyphenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in these reactions .Physical And Chemical Properties Analysis
3-(3,5-Dimethoxyphenyl)phenol is a solid at room temperature . It has a boiling point of 172-175 °C/17 mmHg and a melting point of 40-43 °C . It is moderately soluble in water, with about 8 g of phenol dissolving in 100 g of water .Applications De Recherche Scientifique
Biochemical Applications
Phenolic compounds are recognized for their antioxidant, anti-inflammatory, and antimicrobial properties. Studies have highlighted their roles in preventing chronic diseases, including cardiovascular diseases, diabetes, cancer, and neurodegenerative diseases due to these properties (Shahidi & Yeo, 2018). These compounds are also involved in signaling pathways that modulate inflammatory responses and cellular metabolism, indicating their potential in new drug discovery (Costa et al., 2012).
Environmental Applications
Phenolic compounds' biodegradation has been a subject of study, particularly in the context of environmental pollution. Basidiomycota fungi and their phenol oxidases have shown potential in degrading phenolic pollutants, suggesting an application for 3-(3,5-Dimethoxyphenyl)phenol in bioremediation efforts (Martínková et al., 2016).
Materials Science
The study of phenolic chemistries has led to the development of advanced materials for applications in energy, catalysis, and biomedicine. Strategic advances in controlling the spatiotemporal aspects of phenolic chemistries have been crucial in engineering materials with predictable structures and properties (Jia et al., 2021).
Pharmacology and Nutraceuticals
In the realm of pharmacology and nutraceuticals, phenolic compounds have been studied for their anti-diabetic effects, among other health benefits. The encapsulation of these compounds into nanoparticles has been investigated to improve their bioavailability and efficacy in treating diabetes (Rambaran, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 3,5-dimethoxyphenol are related to its antioxidant properties. It mainly acts as a free radical scavenger and a metal chelator . These actions help mitigate oxidative stress and maintain cellular health .
Mode of Action
- Antioxidant Response (Nrf2 Activation) : 3,5-dimethoxyphenol activates the Nrf2 pathway . Nrf2 is a transcription factor that regulates antioxidant and detoxification genes. By upregulating these genes, the compound enhances cellular defense against oxidative damage .
- Inhibition of COX-2 and Cytokines : It suppresses cyclooxygenase 2 (COX-2) , an enzyme involved in inflammation. Additionally, it modulates cytokine production via the NF-kB pathway .
- Cell Survival and Apoptosis : 3,5-dimethoxyphenol influences cell survival pathways, promoting cell viability and preventing apoptosis .
- Enhancement of Antioxidant Enzymes : It boosts the activity of endogenous antioxidants and antioxidant enzymes, further protecting cells from oxidative stress .
Pharmacokinetics
Propriétés
IUPAC Name |
3-(3,5-dimethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-7-11(8-14(9-13)17-2)10-4-3-5-12(15)6-10/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOINLOWOCJSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683547 | |
| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethoxyphenyl)phenol | |
CAS RN |
868666-20-0 | |
| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Ethylsulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3290817.png)
![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3290821.png)

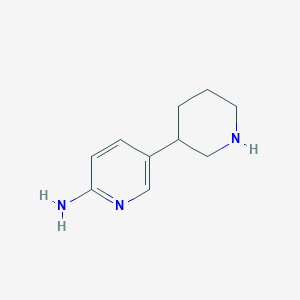
![4-{1H-Pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B3290846.png)
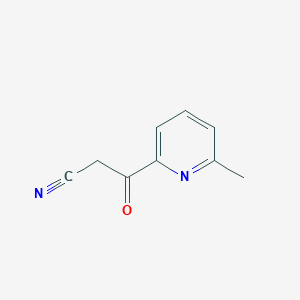
![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]-](/img/structure/B3290852.png)

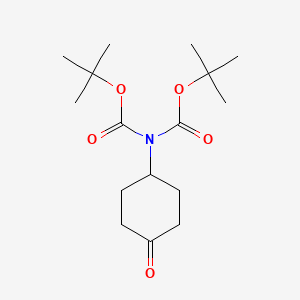

![3-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3290895.png)
